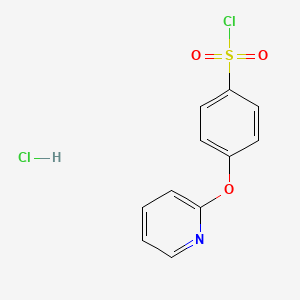
4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride” is a chemical compound with the molecular formula C11H9Cl2NO3S . It has a molecular weight of 306.17 . The compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for “4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride” is 1S/C11H8ClNO3S.ClH/c12-17(14,15)11-3-1-9(2-4-11)16-10-5-7-13-8-6-10;/h1-8H;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride” is a solid at room temperature . The compound’s boiling point is not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- A study by El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of new heterocycles based on benzene sulfonamido pyrazole, utilizing compounds related to 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride. This research highlighted its potential use in creating compounds with antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
- Ijuomah, Ike, and Obi (2022) demonstrated the synthesis of N-pyridin-3-yl-benzenesulfonamide and its significant antimicrobial activity, indicating the relevance of related sulfonamide compounds in antimicrobial applications (Ijuomah, Ike, & Obi, 2022).
Catalytic and Synthesis Applications
- Xu, Liu, Li, and Sun (2015) developed a palladium-catalyzed direct sulfonylation of 2-aryloxypyridines, which is closely related to the chemical structure of interest. This process highlights the utility of such compounds in organic synthesis, particularly in the synthesis of ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).
Polymer and Material Science
- Mallakpour, Hajipour, and Habibi (2001) researched the synthesis of new optically active poly(amide–imide)s using components similar to 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride. This highlights its potential application in the field of polymer science and material engineering (Mallakpour, Hajipour, & Habibi, 2001).
Anticancer Research
- Farah, Gangapuram, Mateeva, Mochona, Ardley, and Redda (2011) synthesized compounds containing structures similar to 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride and evaluated their anticancer properties. This suggests its potential role in developing new anticancer agents (Farah et al., 2011).
Safety And Hazards
The compound is classified as dangerous, with the hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow in case of contact with skin, eyes, or if swallowed .
Propiedades
IUPAC Name |
4-pyridin-2-yloxybenzenesulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)10-6-4-9(5-7-10)16-11-3-1-2-8-13-11;/h1-8H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLUAWHHUHNDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592115 |
Source


|
| Record name | 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride | |
CAS RN |
1170110-04-9 |
Source


|
| Record name | Benzenesulfonyl chloride, 4-(2-pyridinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170110-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Aminoethyl)aminothieno[3,2-c]pyridine](/img/structure/B1369537.png)



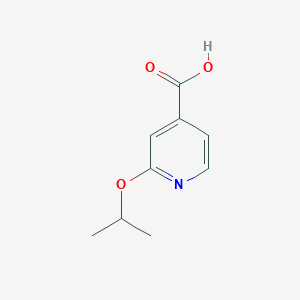

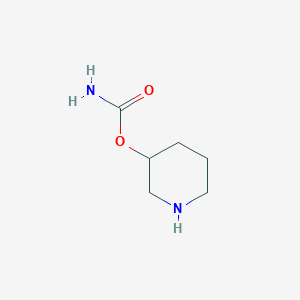
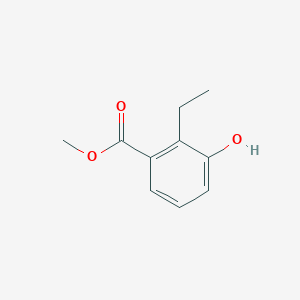
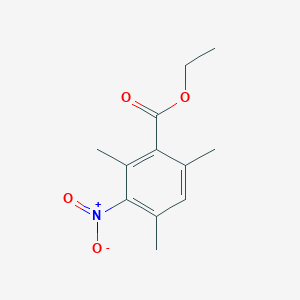
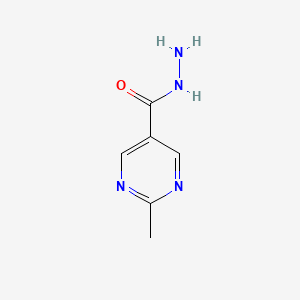


![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ol](/img/structure/B1369568.png)
